

In-Depth Technical Guide to the Initial Characterization of XYD129

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Compound of Interest

Compound Name: XYD129

Cat. No.: B15541841

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of **XYD129**, a novel Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the transcriptional coactivators CREB-binding protein (CBP) and its homolog p300. **XYD129** is under investigation as a potential therapeutic agent for Acute Myeloid Leukemia (AML). This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

Core Mechanism of Action

XYD129 is a heterobifunctional molecule engineered to hijack the body's own ubiquitin-proteasome system to selectively eliminate CBP/p300 proteins. It achieves this by simultaneously binding to the target proteins (CBP/p300) and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This induced proximity facilitates the ubiquitination of CBP/p300, marking them for degradation by the 26S proteasome. The degradation of these key epigenetic regulators has shown promise in inhibiting the growth of AML cells.^{[1][2]}

Quantitative Data Summary

The initial characterization of **XYD129** has yielded significant quantitative data across various in vitro and in vivo models. These findings are summarized below.

Table 1: In Vitro Antiproliferative Activity of XYD129

Cell Line	Cancer Type	IC50 (μM)
MV4-11	Acute Myeloid Leukemia	0.044

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Degradation of CBP

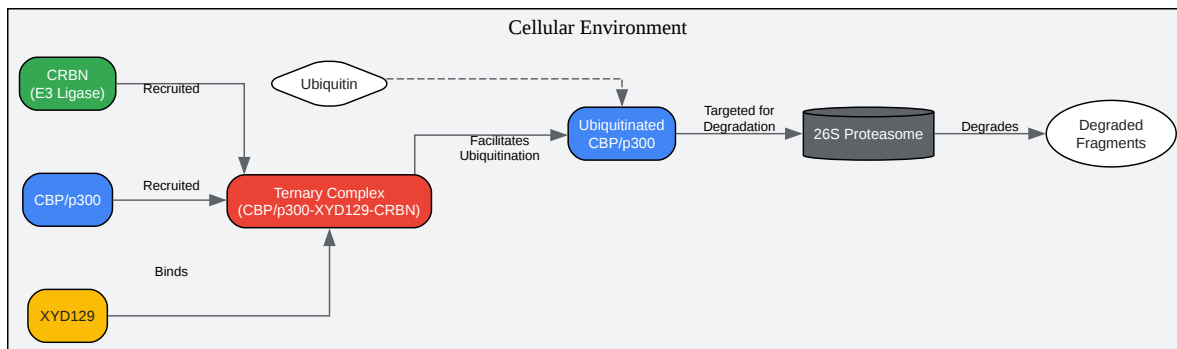
Cell Line	Concentration (nM)	Time (hours)	Degradation
MOLM-16	500	24	Substantial

Table 3: In Vivo Antitumor Efficacy of XYD129

Xenograft Model	Cancer Type	Dosing	Tumor Growth Inhibition (TGI)
MOLM-16	Acute Myeloid Leukemia	Tolerated Dose Schedules	60%

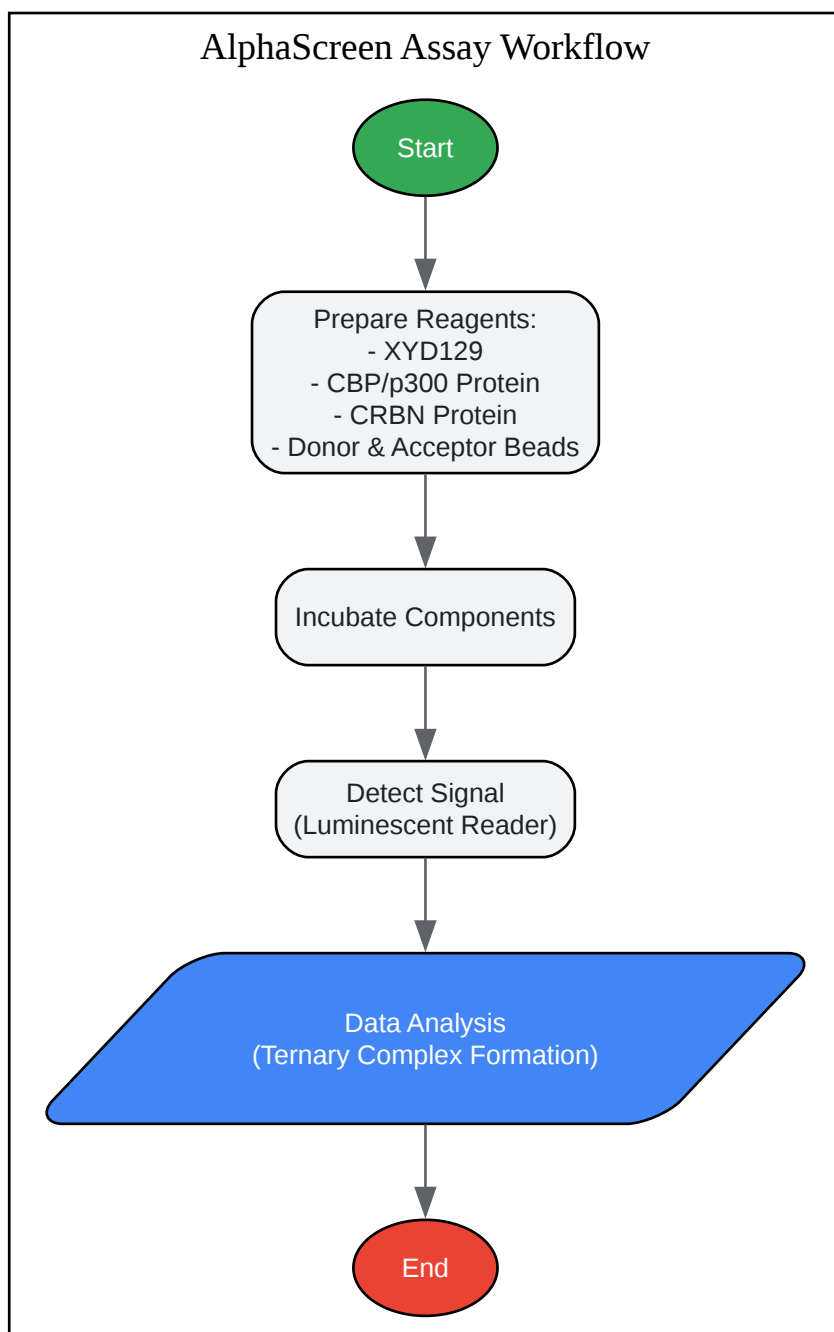
Key Signaling and Experimental Diagrams

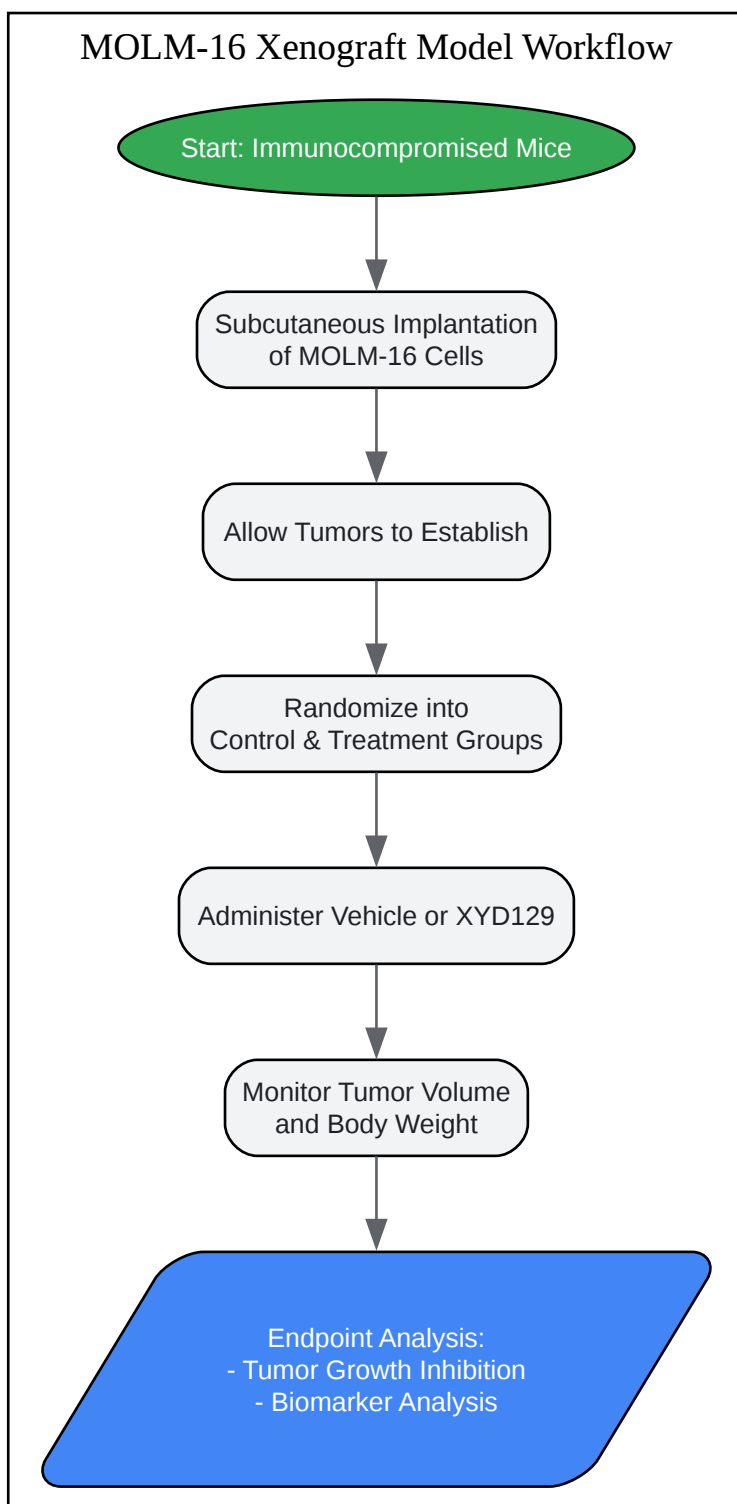
Visual representations of the signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the molecular mechanisms and research methodologies.



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Caption: Mechanism of Action of **XYD129** as a PROTAC Degradar.





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References

- 1. Discovery of a Promising CBP/p300 Degradar XYD129 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of a Promising CBP/p300 Degradar XYD129 for the Treatment of Acute Myeloid Leukemia - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
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